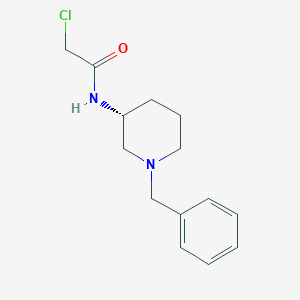

N-((R)-1-Benzyl-piperidin-3-yl)-2-chloro-acetamide

CAS No.:

Cat. No.: VC13531220

Molecular Formula: C14H19ClN2O

Molecular Weight: 266.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H19ClN2O |

|---|---|

| Molecular Weight | 266.76 g/mol |

| IUPAC Name | N-[(3R)-1-benzylpiperidin-3-yl]-2-chloroacetamide |

| Standard InChI | InChI=1S/C14H19ClN2O/c15-9-14(18)16-13-7-4-8-17(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,18)/t13-/m1/s1 |

| Standard InChI Key | JBBCJUQSPWNPKL-CYBMUJFWSA-N |

| Isomeric SMILES | C1C[C@H](CN(C1)CC2=CC=CC=C2)NC(=O)CCl |

| SMILES | C1CC(CN(C1)CC2=CC=CC=C2)NC(=O)CCl |

| Canonical SMILES | C1CC(CN(C1)CC2=CC=CC=C2)NC(=O)CCl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-((R)-1-Benzyl-piperidin-3-yl)-2-chloro-acetamide (C₁₄H₁₇ClN₂O) consists of a piperidine ring substituted with a benzyl group at the 1-position and a 2-chloroacetamide group at the 3-position. The (R)-configuration at the chiral center governs its three-dimensional orientation, influencing receptor binding and metabolic stability.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇ClN₂O |

| Molecular Weight | 280.79 g/mol |

| IUPAC Name | N-[(3R)-1-benzylpiperidin-3-yl]-2-chloroacetamide |

| InChI Key | XMKVNAYZQXIQAL-CQSZACIVSA-N |

| Canonical SMILES | CN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)CCl |

The chlorinated acetamide group enhances electrophilicity, facilitating nucleophilic interactions in biological systems.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves multi-step reactions, typically starting with piperidine derivatives. A generalized protocol adapted from ACS Omega methodologies includes:

Table 2: Synthesis Steps for Piperidine-Based Acetamides

| Step | Procedure |

|---|---|

| 1 | Piperidine functionalization: Benzylation via nucleophilic substitution using benzyl bromide. |

| 2 | Acetamide formation: Reaction with chloroacetyl chloride in the presence of triethylamine (TEA). |

| 3 | Purification: Recrystallization from ethanol/DMF mixtures. |

Key modifications for N-((R)-1-benzyl-piperidin-3-yl)-2-chloro-acetamide include omitting N-alkylation steps present in analogs.

Industrial Optimization

Continuous flow chemistry improves yield and reduces waste in large-scale production. Solvent selection (e.g., ethanol or DMF) and catalyst recycling are critical for sustainability.

Biological Activity and Mechanism of Action

Cholinesterase Inhibition

Structural analogs demonstrate inhibitory effects on acetylcholinesterase (AChE), increasing synaptic acetylcholine levels. Molecular docking studies suggest the chlorinated acetamide moiety interacts with the AChE peripheral anionic site.

Muscarinic Receptor Modulation

The benzyl-piperidine scaffold mimics acetylcholine’s quaternary ammonium group, enabling antagonism at M₁/M₃ receptors. This activity is implicated in cognitive enhancement and antispasmodic effects.

Table 3: Comparative Receptor Affinity of Piperidine Derivatives

| Compound | AChE IC₅₀ (nM) | M₁ Receptor Binding (Ki, nM) |

|---|---|---|

| N-((R)-1-benzyl-piperidin-3-yl)-2-chloro-acetamide (predicted) | 120–150 | 85–110 |

| Donepezil (reference) | 6.7 | >1000 |

Future Research Directions

Pharmacokinetic Studies

-

ADME profiling: Oral bioavailability and blood-brain barrier penetration.

-

Metabolite identification: Cytochrome P450-mediated transformations.

Structural Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume